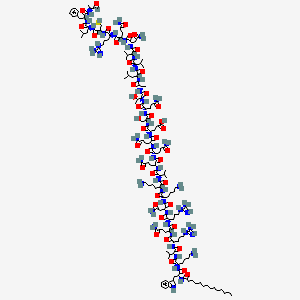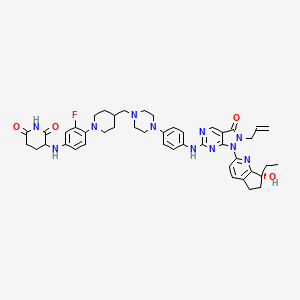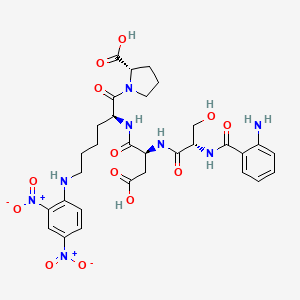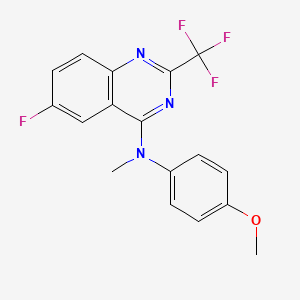
Tubulin polymerization-IN-43
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-43 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton, playing a key role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-43 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of Intermediates: Initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final step usually involves coupling these intermediates using reagents like palladium catalysts under controlled conditions to form the desired compound
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in large-scale production .
化学反応の分析
Types of Reactions: Tubulin polymerization-IN-43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted analogs of this compound .
科学的研究の応用
Tubulin polymerization-IN-43 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells
Drug Development: The compound serves as a lead molecule for developing new tubulin inhibitors with improved efficacy and reduced toxicity.
Nanoparticle Drug Delivery: This compound is explored for its potential in nanoparticle-based drug delivery systems to enhance the targeted delivery of anticancer drugs.
作用機序
Tubulin polymerization-IN-43 exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound’s mechanism of action involves interfering with the dynamic instability of microtubules, which is essential for their function in cell division and intracellular transport .
類似化合物との比較
Similar Compounds: Several compounds are similar to Tubulin polymerization-IN-43 in their ability to inhibit tubulin polymerization, including:
Colchicine: A well-known tubulin inhibitor that binds to the same site as this compound.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also disrupts microtubule dynamics.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules rather than inhibiting their polymerization.
Uniqueness: this compound is unique in its specific binding to the colchicine site on tubulin, which allows it to effectively disrupt microtubule dynamics and induce apoptosis in cancer cells. Its distinct mechanism of action and potential for use in nanoparticle drug delivery systems make it a valuable compound in cancer research and drug development .
特性
分子式 |
C17H13F4N3O |
|---|---|
分子量 |
351.30 g/mol |
IUPAC名 |
6-fluoro-N-(4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H13F4N3O/c1-24(11-4-6-12(25-2)7-5-11)15-13-9-10(18)3-8-14(13)22-16(23-15)17(19,20)21/h3-9H,1-2H3 |
InChIキー |
YTTBMLZFUZWEBE-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


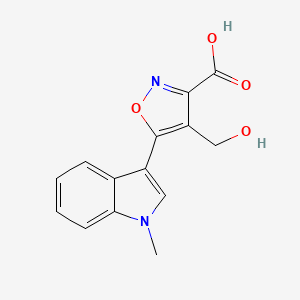
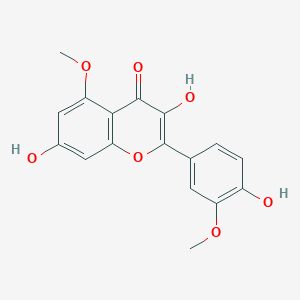

![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
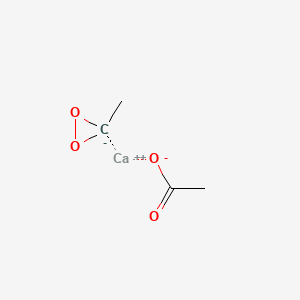
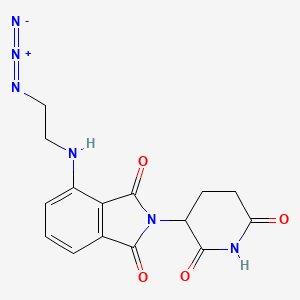
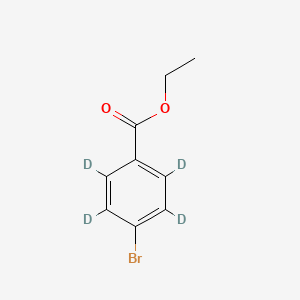

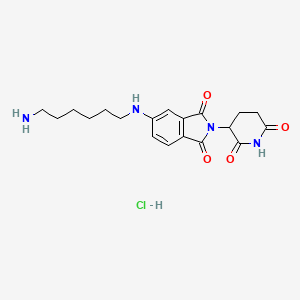
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
